REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][cH:7][c:8]([NH:11][C:12]([c:13]2[cH:14][c:15]([NH2:19])[cH:16][cH:17][cH:18]2)=[O:20])[cH:9][cH:10]1)=[O:21].[c:22]1([S:28](=[O:29])(=[O:30])[Cl:31])[cH:23][cH:24][cH:25][cH:26][cH:27]1.[cH:32]1[cH:33][cH:34][n:35][cH:36][cH:37]1>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][cH:7][c:8]([NH:11][C:12]([c:13]2[cH:14][c:15]([NH:19][S:28]([c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)(=[O:29])=[O:30])[cH:16][cH:17][cH:18]2)=[O:20])[cH:9][cH:10]1)=[O:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccc(NC(=O)c2cccc(N)c2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1ccc(NC(=O)c2cccc(NS(=O)(=O)c3ccccc3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |